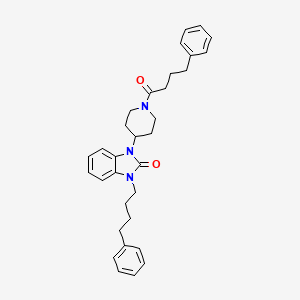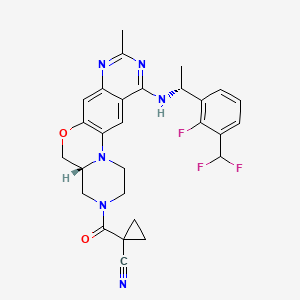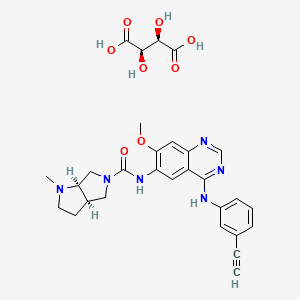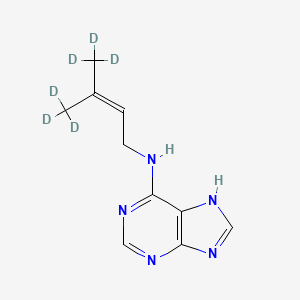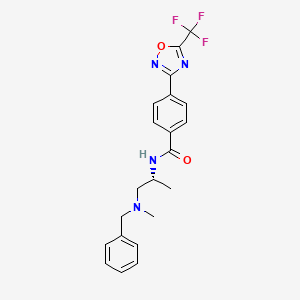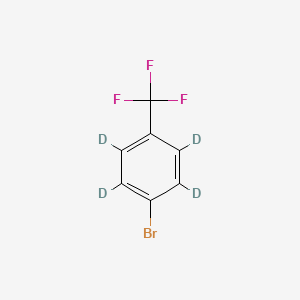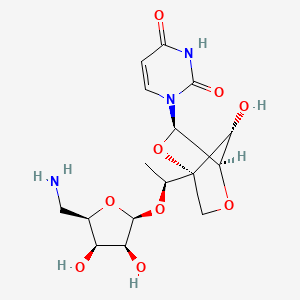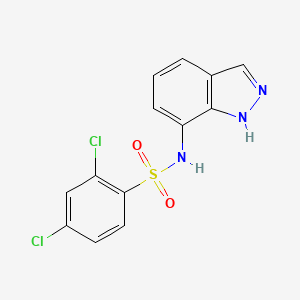
Anticancer agent 70
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 70 is a compound that has shown significant promise in the field of oncology. It is designed to target and inhibit specific pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its potential to offer a more effective and less toxic alternative to traditional chemotherapy agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 70 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functionalization to introduce various substituents that enhance its anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs.
化学反应分析
Types of Reactions
Anticancer agent 70 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may need catalysts or specific solvents to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield ketones or aldehydes, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
Anticancer agent 70 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate cellular processes and pathways involved in cancer progression.
Medicine: The compound is being explored for its potential to treat various types of cancer, including breast, lung, and colon cancers.
Industry: It is used in the development of new anticancer drugs and formulations, contributing to the advancement of pharmaceutical technologies.
作用机制
The mechanism of action of Anticancer agent 70 involves targeting specific molecular pathways that are crucial for cancer cell survival. It binds to key proteins and enzymes, inhibiting their activity and leading to the disruption of cellular processes such as DNA replication, repair, and apoptosis. The compound may also interfere with signaling pathways that promote cancer cell proliferation and metastasis, ultimately leading to cell death.
相似化合物的比较
Similar Compounds
Camptothecin: A natural product that inhibits topoisomerase I, leading to DNA damage and cell death.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, disrupting replication and transcription.
Methotrexate: An antifolate that inhibits dihydrofolate reductase, blocking DNA synthesis.
Uniqueness
Anticancer agent 70 is unique in its ability to selectively target cancer cells while sparing normal cells, reducing the risk of side effects commonly associated with traditional chemotherapy. Its novel mechanism of action and high specificity make it a promising candidate for further development and clinical trials.
属性
分子式 |
C13H9Cl2N3O2S |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-5-12(10(15)6-9)21(19,20)18-11-3-1-2-8-7-16-17-13(8)11/h1-7,18H,(H,16,17) |
InChI 键 |
URDFXYJXTZQRSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
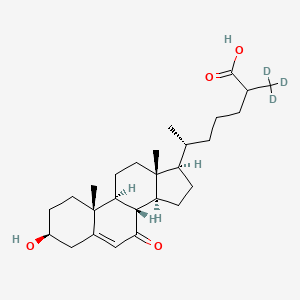
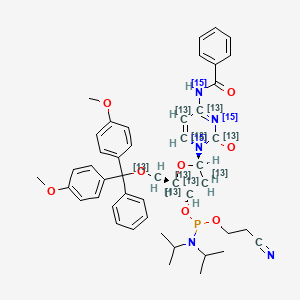
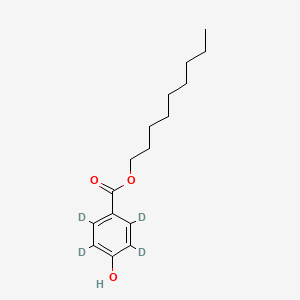
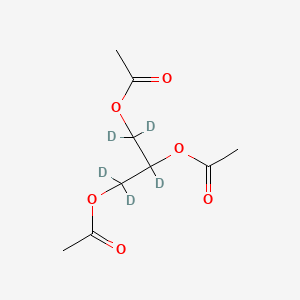
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
